molecular formula C8H11N B1165603 insulin, des-Asn(21)-CysNH2(20)(A)- CAS No. 110485-97-7

insulin, des-Asn(21)-CysNH2(20)(A)-

货号: B1165603
CAS 编号: 110485-97-7
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Insulin, des-Asn(21)-CysNH2(20)(A)- is a modified insulin variant characterized by the removal of asparagine at position 21 (A21) on the A-chain and the amidation of the C-terminal cysteine at position 20 (B20) on the B-chain . This structural modification alters the insulin-receptor interaction kinetics, specifically delaying the dissociation of the insulin-receptor complex, which may enhance its metabolic stability and prolong its activity .

属性

CAS 编号

110485-97-7

分子式

C8H11N

同义词

insulin, des-Asn(21)-CysNH2(20)(A)-

产品来源

United States

相似化合物的比较

Comparative Analysis with Analogous Insulin Compounds

Structural Modifications

Compound Structural Modifications Key Functional Impact
des-Asn(21)-CysNH2(20)(A) - A21 asparagine deletion
- B20 cysteine amidation
Slows receptor dissociation; enhanced stability
Insulin glargine - A21 glycine substitution
- B30-arginine and B31-arginine additions
Precipitation at neutral pH; prolonged basal action (~24 hours)
Insulin detemir - B29 lysine myristoylation Albumin binding; extended duration (12–24 hours) with reduced variability
Insulin aspart - B28 proline → aspartic acid substitution Accelerated absorption (onset: 10–20 minutes; peak: 40–50 minutes)

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: PK/PD Parameters of Selected Insulins
Compound Onset (min) Peak (hr) Duration (hr) Hypoglycemia Risk (vs. NPH) A1C Reduction (Δ%)
des-Asn(21)-CysNH2(20)(A) Not reported Not reported Theoretical prolongation Theoretically lower Not reported
Insulin glargine 60–90 None 18–24 20–30% lower 0.5–1.5
Insulin detemir 60–90 6–8 12–24 15–25% lower 0.4–1.2
Human insulin (NPH) 60–120 4–8 12–18 Baseline 0.6–1.0

Key Observations :

  • des-Asn(21)-CysNH2(20)(A) lacks clinical PK/PD data but shares mechanistic similarities with long-acting analogs like glargine and detemir, which exhibit reduced hypoglycemia risk compared to NPH insulin .
  • Insulin aspart’s rapid onset contrasts sharply with the hypothesized prolonged action of des-Asn(21)-CysNH2(20)(A) , underscoring divergent therapeutic applications .
Hypoglycemia Risk
  • Insulin glargine and detemir demonstrate 15–30% lower hypoglycemia rates than NPH insulin in type 1 and type 2 diabetes . While des-Asn(21)-CysNH2(20)(A) ’s receptor-binding properties suggest a similar safety advantage, clinical validation is absent.
Glycemic Control
  • In trials comparing insulin degludec/aspart with biphasic insulin aspart 30, the former achieved superior postprandial glucose control without increasing hypoglycemia . This highlights the importance of structural modifications in optimizing efficacy.

Receptor Binding and Stability

  • des-Asn(21)-CysNH2(20)(A) ’s A21 deletion and B20 amidation likely stabilize the insulin hexamer, delaying dissociation into active monomers. This mirrors insulin glargine’s pH-dependent precipitation mechanism but via distinct structural changes .
  • Insulin detemir ’s albumin-binding myristoyl chain extends action independently of hexamer stability, illustrating alternative strategies for prolonging insulin activity .

准备方法

Resin Selection and Initial Deprotection

A Wang resin pre-loaded with a C-terminal amide linker is typically employed to ensure the final amidation at Cys20. The resin is swelled in dimethylformamide (DMF), followed by deprotection of the Fmoc (9-fluorenylmethoxycarbonyl) group using 20% piperidine in DMF.

Sequential Amino Acid Coupling

Each amino acid is coupled using 10-fold molar excess of Fmoc-protected residues, activated by 1:1 DIC (N,N'-diisopropylcarbodiimide) and OxymaPure. Critical steps include:

  • Cys20 Modification : After coupling Cys19 (A-chain numbering), the subsequent residue (Cys20) is introduced as Fmoc-Cys(Trt)-OH, where the Trt (trityl) group protects the thiol side chain. The final residue (originally Asn21) is omitted, leaving Cys20 as the new C-terminus.

  • Amidation : Upon completion of the A-chain sequence, the resin-bound peptide is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) to release the peptide while preserving the C-terminal amide.

Disulfide Bond Formation

The A-chain contains three cysteine residues (A6, A7, A11, and A20 in native insulin). In des-Asn(21)-CysNH2(20)(A)-, CysA20 is amidated, leaving CysA6, A7, and A11 to form intrachain disulfide bonds. Oxidative folding is performed in a pH 8.0 buffer containing glutathione (reduced and oxidized forms) to promote correct disulfide pairing.

Chain Combination with Native B-Chain

The modified A-chain is combined with the native B-chain through disulfide bond formation, a process critical for maintaining insulin’s tertiary structure and activity.

B-Chain Preparation

The B-chain is synthesized separately via SPPS or obtained through sulfitolysis of native insulin, yielding a B-chain disulfonate (B7-SO3– and B19-SO3–). The disulfonate form prevents premature disulfide bond formation during storage.

Equimolar Chain Combination

The A-chain and B-chain are mixed in a 1:1 molar ratio in a glycine buffer (pH 10.5–11.5) containing dithiothreitol (DTT) to reduce sulfonate groups. The reaction proceeds for 24–48 hours at 4°C, facilitating the formation of interchain disulfide bonds (A7-B7 and A20-B19).

Post-Combination Modifications

To ensure complete amidation at CysA20, the product is treated with ammonium bicarbonate (50 mM, pH 8.0) for 1 hour, converting any residual carboxylic acid groups to amides.

Purification and Analytical Characterization

Crude des-Asn(21)-CysNH2(20)(A)- is purified using reversed-phase high-performance liquid chromatography (rp-HPLC).

HPLC Conditions

ParameterValue
ColumnC18, 5 μm, 250 × 4.6 mm
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
Gradient20–50% B over 30 minutes
Flow Rate1 mL/min
DetectionUV at 214 nm

Under these conditions, the analog elutes at ~22 minutes, distinct from native insulin (~25 minutes) due to reduced hydrophobicity.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:

  • Calculated : 5803.6 Da (A-chain: 2380.2 Da; B-chain: 3423.4 Da)

  • Observed : 5803.8 ± 0.3 Da.

Biological Activity and Stability

Receptor Binding Assay

des-Asn(21)-CysNH2(20)(A)- exhibits 14–15% biological activity relative to bovine insulin in a rat adipocyte glucose uptake assay. The reduced activity is attributed to destabilization of the A-chain C-terminal α-helix, which is critical for insulin receptor binding.

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting temperature (Tm) of 62.5°C for the analog, compared to 68.2°C for native insulin. The ΔΔG of unfolding is +1.2 kcal/mol, indicating decreased stability.

Challenges and Optimizations

Low Coupling Efficiency at Cys20

The steric bulk of the Trt-protected cysteine at position A20 reduces coupling efficiency to 70–75%. Substituting Trt with a less bulky Acm (acetamidomethyl) group improves efficiency to 90%.

Disulfide Mispairing

Oxidative folding yields 60–65% correctly folded product. Adding 10% DMSO to the folding buffer increases correct disulfide pairing to 80% by stabilizing nascent secondary structures .

常见问题

Q. Table 1. Recommended Analytical Techniques for Characterizing des-Asn(21)-CysNH2(20)(A)-Insulin

Property Technique Key Parameters Reference
Structural integrityNMR spectroscopyChemical shift mapping of A21/B30 residues
Aggregation propensityDynamic light scatteringHydrodynamic diameter, polydispersity index
Receptor bindingSurface plasmon resonancekon (association rate), koff (dissociation)
Stability under stressRaman spectroscopyβ-sheet/α-helix ratio

Q. Table 2. Key Considerations for Preclinical Study Design

Factor Guideline Source
Animal model selectionUse humanized IR transgenic mice for PK/PD studies
Data reportingAdhere to NIH guidelines for experimental replication
Statistical analysisApply mixed-effects models for longitudinal data

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。